molecular formula C5H4F3N3 B1322352 6-(Trifluoromethyl)pyrimidin-4-amine CAS No. 672-41-3

6-(Trifluoromethyl)pyrimidin-4-amine

Cat. No. B1322352
CAS RN: 672-41-3
M. Wt: 163.1 g/mol
InChI Key: FIAIKJQZLXLGCR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrimidin-4-amine is a chemical compound that serves as a core structure for various derivatives with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group attached to the pyrimidine ring is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of derivatives of 6-(Trifluoromethyl)pyrimidin-4-amine involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, novel pyrimidin-4-amine derivatives have been synthesized from dichloropyrimidines using an initial substitution followed by Suzuki coupling with boronic acids or esters, making the process cost-effective . Another approach includes the nucleophilic substitution of amines with chloro-substituted pyrimidines, followed by a one-pot procedure involving trifluoroacetic acid (TFA) and phosphorous oxychloride .

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)pyrimidin-4-amine derivatives has been confirmed using techniques such as 1H NMR, 13C NMR, and HRMS. Single-crystal X-ray diffraction has been used to determine the crystal structures of some derivatives, revealing their conformation and space group information .

Chemical Reactions Analysis

The chemical reactivity of 6-(Trifluoromethyl)pyrimidin-4-amine derivatives is influenced by the presence of the trifluoromethyl group and the substituents on the pyrimidine ring. These derivatives can undergo various chemical transformations, such as Suzuki coupling and nucleophilic substitution, to yield novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Trifluoromethyl)pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceuticals or pesticides. The introduction of different substituents can significantly alter these properties, thereby affecting their biological efficacy and mode of action .

Scientific Research Applications

  • Agrochemical Industry

    • Summary of Application : Trifluoromethylpyridine derivatives, which include “6-(Trifluoromethyl)pyrimidin-4-amine”, are used in the protection of crops from pests .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Pharmaceutical Industry

    • Summary of Application : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
    • Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Antifungal Activity

    • Summary of Application : Pyrimidine derivatives containing an amide moiety, which include “6-(Trifluoromethyl)pyrimidin-4-amine”, have been synthesized and tested for their antifungal activities .
    • Methods of Application : In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .
    • Results or Outcomes : Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .

Future Directions

The biological activities of “6-(Trifluoromethyl)pyrimidin-4-amine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “6-(Trifluoromethyl)pyrimidin-4-amine” will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAIKJQZLXLGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625326
Record name 6-(Trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyrimidin-4-amine

CAS RN

672-41-3
Record name 6-(Trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4-chloro-6-trifluoromethylpyrimidine (prepared from 6-trifluoromethyl-4-pyrimidinol as described in U.S. Pat. No. 5,714,438) (17.14 g, 93.9 mmol) in acetonitrile (282 ml) was added 25% aqueous ammonia solution (564 ml) and the mixture was stirred at room temperature for 23 h. The mixture was extracted with ethyl acetate (3×1 l), and the combined extracts were dried (MgSO4) and evaporated in vacuo to leave 14.97 g (98%) of the title compound as a white solid: 1H NMR (360 MHz, DMSO-d6) δ 6.80 (1H, s), 7.52 (2H, br s), 8.49 (1H, s).
Quantity
0 (± 1) mol
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0 (± 1) mol
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564 mL
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282 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

The procedure was derived from methods described in U.S. Pat. No. 5,756,275 and WO 02/38569. In a 250 mL round bottom flask, 6-trifluoromethyl-4-pyrimidinol (10 g, 60.9 mmol) was dissolved in 70 mL phosphorus oxychloride (0.73 mol). The solution was heated at reflux for 7 h. The cooled reaction solution was then added gradually to 200 mL 30% ammonium hydroxide, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was extracted with ethyl acetate (2×100 mL), and the combined extracts were dried (MgSO4) and evaporated in vacuo to give 6-trifluoromethyl-pyrimidin-4-ylamine (1.4 g, yield 14%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.50 (s, 1 H), 7.60 (broad s, 2 H), 6.90 (s, 1 H); LC-MS m/z 164.1 [M+H]+.
Quantity
10 g
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reactant
Reaction Step One
Quantity
70 mL
Type
reactant
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200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Meng, E Li, Y Zhang, S Liu, C Bao, P Yang… - Chinese Journal of …, 2019 - sioc-journal.cn
In order to find more effective antitumor drugs, a series of novel 2, 4-substituted pyrimidine derivatives containing trifluoromethyl were designed, synthesized, and evaluated for …
Number of citations: 1 sioc-journal.cn
NJ Pan, C Yan, Q Fei, WN Wu - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
C 17 H 18 F 6 N 6 O, monoclinic, P2 1 /n (no. 14), a = 9.9491(11) Å, b = 18.1523(17) Å, c = 11.7703(15) Å, β = 113.473(14), V = 1949.8(4) Å 3 , Z = 4, R gt (F) = 0.0606, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
N Pan, R Wu, C Yan, M Zhou, Q Fei… - Journal of Heterocyclic …, 2023 - Wiley Online Library
Succinate dehydrogenase (SDH), a pivotal enzyme linking the respiratory electron transport chain and tricarboxylic acid (TCA) cycle, has been identified as an ideal target for …
Number of citations: 2 onlinelibrary.wiley.com
L Li, C Zhou, M Liu, P Zhang, N Zhang… - Journal of …, 2019 - Wiley Online Library
A series of original pyrimidinamine derivatives containing a biphenyl ether moiety were designed and synthesized. Their structures were confirmed by 1 H NMR, MS, and elemental …
Number of citations: 6 onlinelibrary.wiley.com
TD Ashton, A Ngo, P Favuzza, HE Bullen… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating disease caused by Plasmodium parasites. Emerging resistance against current antimalarial therapeutics has engendered the need to develop antimalarials …
Number of citations: 7 www.sciencedirect.com
J Pollinger, L Gellrich, S Schierle, W Kilu… - Journal of Medicinal …, 2019 - ACS Publications
The fatty acid sensing nuclear receptor families retinoid X receptors (RXRs) and peroxisome proliferator-activated receptors (PPARs) hold therapeutic potential in neurodegeneration. …
Number of citations: 35 pubs.acs.org
M Er-rajy, WA Eltayb, M Kara, A Assouguem… - Arabian Journal of …, 2023 - Elsevier
A systematic in-silico study based on molecular modeling techniques was conducted on thirty 3,4-disubstituted pyrrolidine sulfonamides derivatives to identify the drug candidate for …
Number of citations: 1 www.sciencedirect.com
C Li, X Tian, Z Huang, X Gou, B Yusuf… - Journal of Medicinal …, 2023 - ACS Publications
Discovery of novel antitubercular drugs is an effective strategy against drug-resistant tuberculosis (TB). Our previous study has identified LPX-16j as a novel antitubercular compound. …
Number of citations: 1 pubs.acs.org
VK Vyas, C Chintha… - Anti-Cancer Agents in …, 2013 - ingentaconnect.com
Apoptosis is a genetically in-built process whereby organisms remove unwanted cells. Apoptosis can serve as a regulatory and defense mechanism in the formation of the shape and …
Number of citations: 21 www.ingentaconnect.com
孟娅琪, 李二冬, 张洋, 刘栓, 包崇男, 杨鹏, 张路野… - 有机化学, 2019 - sioc-journal.cn
Hydrothermal Synthesis and Properties of Open-Framework Mixed-valence Iron Phosphates with Three- dimensional Structure Page 1 有机化学 Chinese Journal of Organic Chemistry …
Number of citations: 3 sioc-journal.cn

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